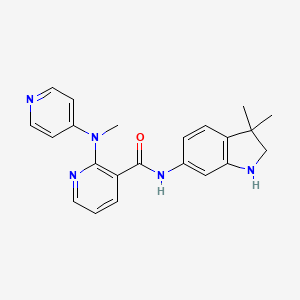
3-Pyridinecarboxamide, N-(2,3-dihydro-3,3-dimethyl-1H-indol-6-yl)-2-(methyl-4-pyridinylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Motesanib is an experimental drug candidate that was originally developed by Amgen and later investigated by the Takeda Pharmaceutical Company. It is an orally administered small molecule that belongs to the angiokinase inhibitor class. Motesanib acts as an antagonist of vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and stem cell factor receptors. It is used as the phosphate salt motesanib diphosphate .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of motesanib involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the core structure: The core structure of motesanib is synthesized through a series of condensation and cyclization reactions.
Introduction of functional groups: Various functional groups are introduced to the core structure through substitution reactions, using reagents such as pyridine and nicotinamide derivatives.
Purification and isolation: The final product is purified using techniques such as recrystallization and chromatography to obtain motesanib in its pure form.
Industrial Production Methods
Industrial production of motesanib involves scaling up the synthetic routes used in the laboratory. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The process also involves stringent quality control measures to ensure the consistency and safety of the final product .
化学反応の分析
Types of Reactions
Motesanib undergoes various types of chemical reactions, including:
Oxidation: Motesanib can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen from motesanib, leading to reduced products.
Substitution: Motesanib can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of motesanib include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogenating agents and nucleophiles.
Major Products Formed
The major products formed from the reactions of motesanib depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted products .
科学的研究の応用
Chemistry: Motesanib is used as a model compound to study the mechanisms of angiokinase inhibition and to develop new inhibitors with improved efficacy.
Biology: Motesanib is used in biological studies to investigate its effects on cellular processes, such as cell proliferation, migration, and apoptosis.
Medicine: Motesanib has been investigated for its potential use in the treatment of various cancers, including thyroid cancer, non-small cell lung cancer, gastrointestinal stromal cancer, colorectal cancer, and breast cancer. .
作用機序
Motesanib exerts its effects by selectively targeting and inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and stem cell factor receptors. By inhibiting these receptors, motesanib disrupts the signaling pathways involved in angiogenesis, leading to reduced blood vessel formation and tumor growth .
類似化合物との比較
Motesanib is compared with other angiokinase inhibitors, such as:
Sunitinib: Sunitinib is another angiokinase inhibitor that targets similar receptors as motesanib.
Sorafenib: Sorafenib is an angiokinase inhibitor that also targets vascular endothelial growth factor receptors and platelet-derived growth factor receptors.
Vandetanib: Vandetanib is an angiokinase inhibitor that targets vascular endothelial growth factor receptors, epidermal growth factor receptors, and rearranged during transfection (RET) receptors.
its limited efficacy in clinical trials has hindered its development compared to other angiokinase inhibitors .
特性
CAS番号 |
1263280-38-1 |
|---|---|
分子式 |
C22H23N5O |
分子量 |
373.5 g/mol |
IUPAC名 |
N-(3,3-dimethyl-1,2-dihydroindol-6-yl)-2-[methyl(pyridin-4-yl)amino]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H23N5O/c1-22(2)14-25-19-13-15(6-7-18(19)22)26-21(28)17-5-4-10-24-20(17)27(3)16-8-11-23-12-9-16/h4-13,25H,14H2,1-3H3,(H,26,28) |
InChIキー |
QMMTYHCSJITPGC-UHFFFAOYSA-N |
正規SMILES |
CC1(CNC2=C1C=CC(=C2)NC(=O)C3=C(N=CC=C3)N(C)C4=CC=NC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,12-Dihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B13385517.png)
![trisodium;[[[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13385524.png)
![(R)-N-[3-[5-(2-Cyclopropyl-5-pyrimidinyl)-7-azaindole-3-carbonyl]-2,4-difluorophenyl]-3-fluoropyrrolidine-1-sulfonamide](/img/structure/B13385526.png)


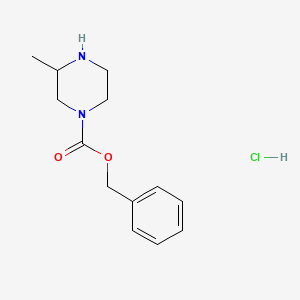
![Methyl 3-[1-(4-fluorophenyl)-2-oxidanylidene-4-(4-phenylmethoxyphenyl)azetidin-3-yl]propanoate](/img/structure/B13385543.png)
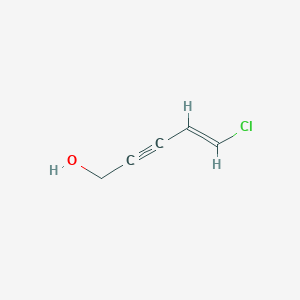
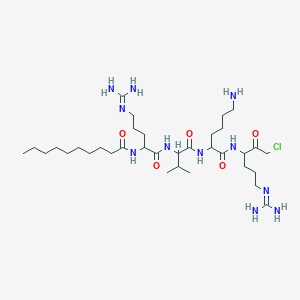
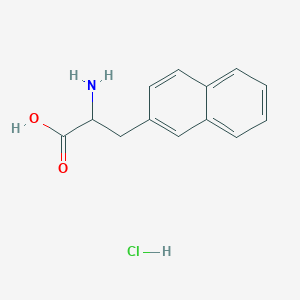
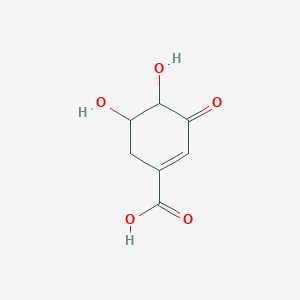
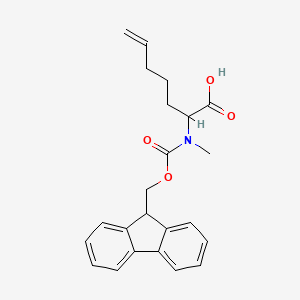
![4,5-Dichloro-N-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B13385573.png)
![N'-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10-trioxo-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-16-yl]acetohydrazide](/img/structure/B13385581.png)
